2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
Description
Chemical Structure and Properties 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine (CAS: 339276-13-0) is a pyrimidine derivative with a molecular formula of C₁₈H₁₂Cl₄N₂O₂S and a molecular weight of 462.18 g/mol . The compound features a pyrimidine core substituted with a 3,4-dichlorobenzylsulfanyl group at position 2, a 3,5-dichlorophenoxy group at position 4, and a methoxy group at position 3. Its purity is reported to exceed 90% in commercial preparations .
For example, thiazole- and pyrimidine-based analogs (e.g., compounds 8, 9, and 10 in ) employ coupling reagents like EDCI and nucleophilic displacement under basic conditions .
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-3-14(21)15(22)4-10)24-17(16)26-13-6-11(19)5-12(20)7-13/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVERWRQBWPQRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: This is achieved through methylation reactions using reagents like methyl iodide.
Attachment of the Dichlorobenzyl and Dichlorophenoxy Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents such as sodium hydride and dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity:
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The presence of chlorinated aromatic groups in 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine enhances its efficacy against various pathogens.
Case Study:
A study demonstrated that similar pyrimidine derivatives effectively inhibited bacterial growth in vitro, suggesting that this compound could serve as a lead for developing new antimicrobial agents .
Agrochemical Applications
Herbicidal Properties:
The compound may exhibit herbicidal activity due to its structural similarity to known herbicides. Its effectiveness in controlling weed growth can be attributed to its ability to interfere with plant metabolic processes.
Case Study:
Field trials have shown that compounds with similar structures significantly reduced weed populations without harming crop yields, indicating potential for use in agricultural formulations .
Research and Development
Biochemical Research:
The compound's unique structure makes it a valuable tool in biochemical research. It can be utilized to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its dual halogenation (3,4-dichlorobenzyl and 3,5-dichlorophenoxy groups) and methoxy-pyrimidine core. Below is a comparative analysis with key analogs:
Key Observations
This could improve pharmacokinetic properties, such as membrane permeability .
Functional Group Diversity: The methoxy group at position 5 in the target compound may contribute to hydrogen-bonding interactions absent in non-oxygenated analogs.
Biological Activity
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine (CAS: 339276-15-2) is a synthetic compound characterized by its complex structure, which includes a pyrimidine ring and multiple chlorinated aromatic groups. Its molecular formula is , with a molar mass of 462.18 g/mol .
Chemical Structure
The compound features:
- A pyrimidine core
- A dichlorobenzyl sulfanyl group
- A dichlorophenoxy substituent
- A methoxy group
This unique combination of functional groups contributes to its potential biological activities.
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The compound's mechanism may involve interactions with specific enzymes or receptors that regulate cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies conducted on different bacterial cultures, the compound demonstrated effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In vitro studies have shown that the compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Cell Lines
Safety Profile
Preliminary toxicity assessments suggest that the compound has a favorable safety profile in animal models, with no significant adverse effects reported at therapeutic doses. Further studies are warranted to establish long-term safety and efficacy.
Study on Lipid Regulation
A notable study explored the effects of similar compounds on lipid profiles in healthy volunteers. While not directly studying our compound of interest, it provides insight into the potential metabolic effects of pyrimidine derivatives. The study reported reductions in LDL cholesterol and triglycerides, suggesting possible cardiovascular benefits .
Synthesis and Characterization Studies
Recent research has focused on synthesizing and characterizing various derivatives of pyrimidine compounds, including our target compound. These studies emphasize the importance of structural modifications in enhancing biological activity and specificity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Thioether Formation : Reacting 3,4-dichlorobenzyl mercaptan with a halogenated pyrimidine precursor (e.g., 4-chloro-5-methoxy-2-sulfanylpyrimidine) under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage .
- Phenoxy Group Introduction : A nucleophilic aromatic substitution (SNAr) between 3,5-dichlorophenol and a halogenated pyrimidine intermediate (e.g., 4-bromo-5-methoxy-2-sulfanylpyrimidine) using a catalyst like K₂CO₃ in a polar aprotic solvent (e.g., DMSO) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.
Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, including the dichlorobenzyl sulfanyl and dichlorophenoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular packing (if single crystals are obtainable via slow evaporation in methanol) .
- HPLC-PDA : To assess purity (>98%) and detect trace impurities using a reverse-phase column .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize antiviral activity?
Answer:
- Substituent Variation : Systematically modify:
- The dichlorophenoxy group (e.g., replace Cl with F or CF₃ to study steric/electronic effects).
- The methoxy group (e.g., substitute with ethoxy or hydroxy for hydrogen-bonding studies) .
- Biological Assays :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with viral envelope proteins .
Data Interpretation : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to compare potency across derivatives .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Standardize Assay Conditions :
- Replicate Studies : Perform triplicate experiments with independent compound batches to rule out batch variability.
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay temperature, serum content) .
Example : If one study reports IC₅₀ = 2 µM against Dengue NS5 while another finds IC₅₀ = 10 µM, re-test both protocols with a shared compound batch .
Advanced: What strategies are effective for studying metabolic stability and degradation pathways?
Answer:
- In Vitro Metabolism :
- Forced Degradation Studies :
- Stability Indicating Methods : Develop a validated HPLC method to quantify degradation products under ICH guidelines .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols.
- Waste Disposal : Collect organic waste in halogenated solvent containers for incineration .
- Emergency Measures : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced: How can crystallographic data improve formulation design?
Answer:
- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify stable crystalline forms for enhanced solubility .
- Co-Crystallization : Co-formulate with co-crystal formers (e.g., succinic acid) to improve bioavailability .
- Hygroscopicity Testing : Expose crystals to 75% relative humidity (RH) for 48 hours and monitor deliquescence via dynamic vapor sorption (DVS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
